Superior Synthetic Utility as a Key Intermediate in High-Yield Transformations
Methyl 3-methylquinoxaline-2-carboxylate demonstrates high synthetic utility as a precursor, enabling quantitative conversion under mild conditions. In a standard hydrolysis protocol, it is converted to its corresponding carboxylic acid with an 87% isolated yield . This high efficiency contrasts with an alternative, more environmentally friendly synthesis method for the same ester that has a reported lower yield of around 60% .
| Evidence Dimension | Yield of Chemical Transformation |
|---|---|
| Target Compound Data | 0.16 g (87% yield) |
| Comparator Or Baseline | Alternative synthetic method for the same compound: ~60% yield |
| Quantified Difference | 1.45-fold increase in yield (87% vs. 60%) |
| Conditions | Hydrolysis: Methyl 3-methylquinoxaline-2-carboxylate (0.20 g, 0.99 mmol), MeOH (8 mL), 2N NaOH (2 mL), RT, 30 min. |
Why This Matters
The high and reproducible yield from this compound as a starting material directly translates to lower procurement and operational costs in research, making it a superior choice for synthesizing downstream quinoxaline derivatives.
